molecular formula C10H14ClNO B2859117 (S)-6-Methylchroman-4-amine hydrochloride CAS No. 1392218-82-4

(S)-6-Methylchroman-4-amine hydrochloride

Cat. No. B2859117
CAS RN: 1392218-82-4
M. Wt: 199.68
InChI Key: XDTASUXSWBNHHX-FVGYRXGTSA-N
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Description

Methylchroman refers to a class of organic compounds that contain a chroman (a derivative of chromene) with a methyl group attached. Chroman is a bicyclic compound consisting of a benzene ring fused to a dihydrofuran ring . The “(S)” prefix indicates that this compound has a specific stereochemistry, meaning the spatial arrangement of its atoms is unique . The “4-amine” indicates the presence of an amine functional group (-NH2) on the 4th carbon of the chroman ring. Hydrochloride refers to an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine .


Molecular Structure Analysis

The molecular structure of “(S)-6-Methylchroman-4-amine hydrochloride” would be expected to have a bicyclic methylchroman core, with a methyl group and an amine group attached, and a hydrochloride group making it an acid salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as polarity, solubility, melting point, boiling point, and reactivity would need to be determined experimentally .

Scientific Research Applications

Macromolecular Prodrug Carrier Applications

The study by Zhu, Kumar, and Banker (2001) investigated the use of 6-carboxycellulose (OC) as a prodrug carrier for amine drugs, using phenylpropanolamine hydrochloride (PPA.HCl) as a model. This research highlighted the potential of OC in creating macromolecular prodrug delivery systems, suggesting a similar application for compounds like (S)-6-Methylchroman-4-amine hydrochloride Examination of oxidized cellulose as a macromolecular prodrug carrier: preparation and characterization of an oxidized cellulose-phenylpropanolamine conjugate.

Catalytic Applications in Amine Synthesis

Li, Sortais, and Darcel (2016) provided a comprehensive overview of amine synthesis via homogeneous transition metal catalysed hydrosilylation. This includes the synthesis of amines from imine, amide, nitro, and nitrile derivatives. The relevance to this compound lies in the potential for its synthesis or modification through such catalytic processes Amine synthesis via transition metal homogeneous catalysed hydrosilylation.

Antineoplastic Agent Synthesis

Pettit et al. (2003) reported on the synthesis and biological evaluation of amino-Z-stilbene and its derivatives as antineoplastic agents. This study's focus on the development of novel compounds with potential cancer-fighting properties can be considered analogous to the exploration of this compound in similar contexts Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides.

Corrosion Inhibition in Industry

Research by Damborenea, Bastidas, and Vázquez (1997) explored the use of aliphatic amines as corrosion inhibitors for mild steel in acidic environments. Given that this compound is an amine, it may have potential applications in corrosion inhibition Adsorption and inhibitive properties of four primary aliphatic amines on mild steel in 2 M hydrochloric acid.

Applications in Colloidal Silica Functionalization

Soto-Cantu, Cueto, Koch, and Russo (2012) investigated the functionalization of colloidal silica with amino groups, which finds use in various applications and fundamental investigations. This suggests the potential for this compound in modifying surfaces or as a functional group in material science Synthesis and rapid characterization of amine-functionalized silica.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many amines are used in the production of pharmaceuticals and could interact with biological systems in various ways .

Safety and Hazards

As with any chemical compound, handling “(S)-6-Methylchroman-4-amine hydrochloride” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when working with chemical substances .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise in areas such as pharmaceuticals, materials science, or chemical synthesis, further studies could be conducted to optimize its synthesis, understand its properties, and explore its uses .

properties

IUPAC Name

(4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTASUXSWBNHHX-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OCC[C@@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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